Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolo[3,2-A]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted furan and thiazolo[3,2-A]pyrimidine derivatives. Key steps may include:
Condensation Reactions: Combining various starting materials under specific conditions to form the core structure.
Functional Group Modifications: Introducing or modifying functional groups like methoxy, nitro, and carboxylate groups through reactions such as nitration, methylation, and esterification.
Purification: Using techniques like recrystallization, chromatography, and distillation to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated systems for monitoring and controlling the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-A]pyrimidine derivatives with different substituents. Examples include:
- Ethyl (2Z)-5-(3-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Ethyl (2Z)-5-(3-hydroxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H23N3O7S |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H23N3O7S/c1-4-37-27(33)24-16(2)29-28-30(25(24)18-6-5-7-20(14-18)36-3)26(32)23(39-28)15-21-12-13-22(38-21)17-8-10-19(11-9-17)31(34)35/h5-15,25H,4H2,1-3H3/b23-15- |
InChI Key |
JVCMAPOBKNOQRR-HAHDFKILSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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